3-Isopropoxypyrrolidine hydrochloride

Vue d'ensemble

Description

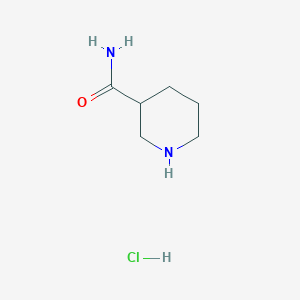

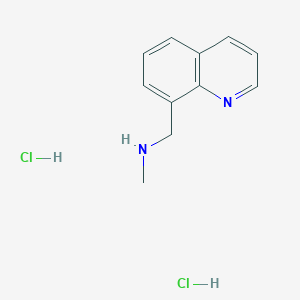

3-Isopropoxypyrrolidine hydrochloride, also known as IPPH, is a research chemical used in scientific experiments. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. The compound is a colorless liquid .

Molecular Structure Analysis

3-Isopropoxypyrrolidine contains a total of 24 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

This compound is a light yellow liquid . Its molecular weight is 165.66 g/mol. More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

3-Isopropoxypyrrolidine hydrochloride: is a valuable scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to its sp3-hybridization . This non-planar ring structure, capable of “pseudorotation,” increases the three-dimensional coverage of molecules, enhancing their interaction with biological targets .

Synthesis of Biologically Active Compounds

The synthesis of pyrrolidines, including This compound , can be significantly improved by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry . The stereogenicity of the pyrrolidine ring’s carbons is crucial, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates .

Conducting Polymeric Hydrogels

Polymeric hydrogels incorporating pyrrolidine structures, such as This compound , have been extensively investigated for their physicochemical and physico-mechanical properties . These materials are designed with multiple functional groups to form a highly cross-linked network, improving their physicochemical and mechanical properties over conventional conducting polymers .

Biomedical Applications

Conducting polymeric hydrogels with pyrrolidine units are used in various biomedical applications. They exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers, making them suitable for use in sensors, drug delivery systems, biomedical devices, tissue engineering, and more .

Electrochemical Applications

The unique properties of conducting polymeric hydrogels, including those derived from pyrrolidine, are leveraged in electrochemical applications. They are employed in the design and fabrication of storage devices, sensors, photocatalysis, and adsorption systems .

Pharmacotherapy

Pyrrolidine alkaloids, including derivatives of This compound , show promise in pharmacotherapy. They possess a range of biological activities, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Lead Compounds for Drug Development

Pyrrolidine alkaloids can serve as excellent sources of pharmacologically active lead compounds. Their diverse biological activities make them valuable for traditional and modern medicine, as well as for drug discovery and development .

Therapeutic Agents

The pyrrolidine subunit, as found in This compound , has diverse applications in therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. They are known to inhibit reverse transcriptase and cellular DNA polymerases protein kinases .

Mécanisme D'action

Target of Action

Pyrrolidine alkaloids, a group to which 3-isopropoxypyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets, exhibiting antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Propriétés

IUPAC Name |

3-propan-2-yloxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXKGOBZMKISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)

![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)